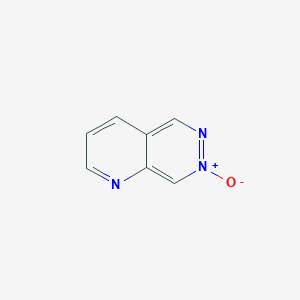

Pyrido(2,3-d)pyridazine 7-oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrido(2,3-d)pyridazine 7-oxide, also known as this compound, is a useful research compound. Its molecular formula is C7H5N3O and its molecular weight is 147.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Pyrido(2,3-d)pyridazine derivatives have shown significant potential in medicinal chemistry, particularly as antitumor agents and enzyme inhibitors. These compounds are characterized by their ability to interact with various biological targets, making them valuable in drug development.

Anticancer Activity

Research indicates that pyrido(2,3-d)pyridazine 7-oxide and its derivatives exhibit anticancer properties through mechanisms involving the inhibition of cyclin-dependent kinases (CDKs). For example:

- CDK Inhibition : Compounds derived from pyrido(2,3-d)pyridazine have been identified as effective inhibitors of CDK4/6, which are crucial in regulating the cell cycle. The FDA-approved drug palbociclib is a notable example that utilizes this mechanism to treat breast cancer .

- Significant IC50 Values : Some derivatives have demonstrated potent activity against cancer cell lines, with IC50 values as low as 1.54 µM against prostate cancer cells (PC-3) and 3.36 µM against lung cancer cells (A-549) .

Enzyme Inhibition

This compound has been studied for its role as an inhibitor of various enzymes involved in disease processes:

- PI3K Inhibition : Certain derivatives act as selective inhibitors of phosphoinositide 3-kinase (PI3K), which is implicated in cancer and autoimmune diseases .

- Anti-inflammatory Properties : Compounds have also been explored for their potential to inhibit inflammatory pathways, making them candidates for treating conditions like rheumatoid arthritis .

Agricultural Applications

Beyond medicinal uses, pyrido(2,3-d)pyridazine derivatives have been investigated for their herbicidal properties:

- Herbicide Development : Research has identified pyrido(2,3-d)pyridazine derivatives as promising candidates for herbicides due to their ability to inhibit specific plant enzymes necessary for growth . Such compounds can be synthesized through various chemical reactions involving the condensation of pyridine and pyrimidine derivatives.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several chemical strategies that enhance its biological activity:

- Synthetic Methods : Common approaches include the reaction of preformed pyridine rings with other heterocyclic compounds under specific conditions to yield the desired pyrido(2,3-d)pyridazine structure .

| Synthetic Method | Description |

|---|---|

| Condensation Reactions | Involves the reaction of pyridine derivatives with aldehydes or ketones under acidic or basic conditions. |

| Cyclization Techniques | Utilizes cyclization reactions to form the bicyclic structure characteristic of pyrido(2,3-d)pyridazines. |

Case Studies

Several studies highlight the efficacy and versatility of this compound:

Case Study: Antitumor Activity

A study demonstrated that a specific derivative of pyrido(2,3-d)pyridazine showed significant antiangiogenic effects by inducing apoptosis in cancer cells through caspase activation pathways . This supports its potential use in combination therapies for more effective cancer treatment.

Case Study: Herbicidal Properties

Another investigation revealed that a novel pyrido(2,3-d)pyridazine derivative effectively inhibited the growth of certain weeds without affecting crop yield, suggesting its application in sustainable agriculture practices .

Propiedades

Número CAS |

19866-62-7 |

|---|---|

Fórmula molecular |

C7H5N3O |

Peso molecular |

147.13 g/mol |

Nombre IUPAC |

7-oxidopyrido[2,3-d]pyridazin-7-ium |

InChI |

InChI=1S/C7H5N3O/c11-10-5-7-6(4-9-10)2-1-3-8-7/h1-5H |

Clave InChI |

HBFJNZBYSXSNHZ-UHFFFAOYSA-N |

SMILES |

C1=CC2=CN=[N+](C=C2N=C1)[O-] |

SMILES canónico |

C1=CC2=CN=[N+](C=C2N=C1)[O-] |

Key on ui other cas no. |

19866-62-7 |

Sinónimos |

PYRIDO[2,3-D]PYRIDAZINE-7-OXIDE |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.